molecular formula C17H14O B8690722 2-Methoxy-7-phenylnaphthalene CAS No. 59115-44-5

2-Methoxy-7-phenylnaphthalene

Cat. No.: B8690722
CAS No.: 59115-44-5
M. Wt: 234.29 g/mol
InChI Key: DICHLDPZMUZMQU-UHFFFAOYSA-N
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Description

2-Methoxy-7-phenylnaphthalene (CAS 59115-44-5) is an organic compound with the molecular formula C17H14O and a molecular weight of 234.29 g/mol. It belongs to the class of 2-phenylnaphthalene (PNAP) derivatives, which are of significant research interest due to their structural similarity to pharmacologically active compounds like genistein and their utility as synthetic intermediates . In laboratory research, this methoxylated PNAP serves as a key precursor and molecular scaffold. Studies on structurally related hydroxy-substituted 2-phenylnaphthalenes have demonstrated marked cytotoxicity against human cancer cell lines, such as breast cancer MCF-7 cells, highlighting the importance of the phenylnaphthalene core in medicinal chemistry research for developing new anticancer agents . The methoxy group can be selectively demethylated to produce hydroxylated derivatives, which are valuable for further structure-activity relationship (SAR) studies . Furthermore, methoxynaphthalene derivatives are frequently employed in synthetic chemistry as substrates in Friedel-Crafts acylation reactions for synthesizing polycyclic aryl ketones, which are useful intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other fine chemicals . Researchers value this compound as a versatile building block for constructing more complex organic molecules and for probing biochemical mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59115-44-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-7-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-10-9-14-7-8-15(11-16(14)12-17)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

DICHLDPZMUZMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C3=CC=CC=C3)C=C1

Origin of Product

United States

Advanced Spectroscopic Characterization of 2 Methoxy 7 Phenylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific experimental data for 2-Methoxy-7-phenylnaphthalene is not available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass of 234.104465.

While an experimental spectrum detailing the relative abundances of fragment ions is unavailable, typical fragmentation for such a molecule might involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to give a fragment at [M-15], or the loss of a formyl radical (•CHO) or carbon monoxide (CO) to yield fragments at [M-29] or [M-28], respectively. However, without experimental data, this remains speculative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. A search of crystallographic databases did not yield a crystal structure for this compound.

Conformational Analysis in the Crystalline State

A comprehensive analysis of the conformational properties of this compound in the crystalline state through single-crystal X-ray diffraction is crucial for understanding its solid-state architecture and non-covalent interactions. However, a diligent search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield a specific crystal structure for this compound.

The conformation of biaryl systems such as phenylnaphthalenes in the solid state is primarily dictated by the dihedral angle between the aromatic rings. This angle is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between ortho-hydrogens on the adjacent rings, which promotes a twisted conformation. Intermolecular forces within the crystal lattice, such as π-π stacking, C-H···π interactions, and van der Waals forces, also play a significant role in determining the final solid-state conformation.

In the absence of direct experimental data for this compound, insights can be drawn from studies on structurally related phenylnaphthalene derivatives. For instance, the degree of twisting in phenylnaphthalenes is influenced by the position of the phenyl substituent on the naphthalene (B1677914) core and the nature of other substituents. The presence of a methoxy group, as in the title compound, can influence the crystal packing through potential weak hydrogen bonding or dipole-dipole interactions, which in turn could affect the observed dihedral angle.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide theoretical predictions of the minimum energy conformation in the gaseous phase, which often serves as a good approximation for the crystalline state, though it does not account for the specific intermolecular interactions present in the crystal lattice. Such studies on related molecules can provide a range of expected dihedral angles and conformational preferences.

Photophysical Properties and Electronic Structure of 2 Methoxy 7 Phenylnaphthalene

Absorption and Emission Characteristics

The absorption and emission of light by 2-Methoxy-7-phenylnaphthalene are governed by the transitions between its electronic energy levels. The extended π-conjugated system, formed by the naphthalene (B1677914) and phenyl rings, is the primary chromophore responsible for its spectroscopic features.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For conjugated aromatic systems like this compound, absorption of UV or visible light promotes electrons from a lower energy ground state (S₀) to a higher energy excited singlet state (S₁). The absorption spectrum is characterized by one or more bands, with the position (λmax) and intensity (molar absorptivity, ε) of the absorption maxima providing information about the electronic structure.

The UV spectrum of the parent 2-methoxynaphthalene (B124790) chromophore typically displays absorption maxima in the range of 220-240 nm and 280-300 nm, which correspond to π-π* transitions within the naphthalene ring system. The addition of a phenyl group at the 7-position extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption bands to longer wavelengths compared to 2-methoxynaphthalene alone. The methoxy (B1213986) group, being an electron-donating substituent, further influences the electronic distribution and can also contribute to shifts in the absorption maxima.

A hypothetical data table for the UV-Vis absorption of this compound would look as follows, though specific values are pending experimental determination.

Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1)
Cyclohexane (B81311) Data not available Data not available
Ethanol Data not available Data not available

Note: Specific experimental values for this compound are not available in the surveyed literature.

Following absorption of light and promotion to an excited state, the molecule can relax back to the ground state through various pathways, including the emission of light. This luminescence is categorized as either fluorescence or phosphorescence.

Fluorescence is the emission of a photon from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground state (S₀). This process is spin-allowed and typically occurs on a nanosecond timescale.

Phosphorescence is the emission of a photon from the relaxation of an electron from the lowest excited triplet state (T₁) to the ground state (S₀). This process is spin-forbidden, resulting in much longer lifetimes, from microseconds to seconds.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The emission maximum (λem) is always shifted to a longer wavelength than the absorption maximum (λabs), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insight into the difference in geometry and solvation between the ground and excited states. For this compound, fluorescence would be the expected dominant emission pathway at room temperature in solution. The shape of the emission band can reveal information about the vibrational energy levels of the ground state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield is a critical parameter for applications requiring bright fluorescence. It is highly dependent on the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Phenylnaphthalenes can exhibit complex fluorescence behavior, and the quantum yield can be influenced by the rotational conformation around the single bond connecting the two aromatic rings.

The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For fluorescent molecules, this typically refers to the singlet state lifetime and is on the order of nanoseconds. Time-resolved fluorescence spectroscopy is used to measure this property. The lifetime is an intrinsic characteristic of a fluorophore and is crucial for understanding its photodynamics, including its susceptibility to quenching by other molecules. For related aromatic systems, lifetimes can range from approximately 1 to 10 nanoseconds, influenced by molecular structure and the surrounding environment.

Hypothetical Fluorescence Properties of this compound

Solvent λem (nm) Quantum Yield (ΦF) Lifetime (τF, ns)
Cyclohexane Data not available Data not available Data not available
Dichloromethane (B109758) Data not available Data not available Data not available

Note: Specific experimental values for this compound are not available in the surveyed literature.

Fluorescence and Phosphorescence Spectroscopy

Solvatochromic Behavior and Environmental Effects on Photophysics

Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption and emission spectra, changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the emission spectrum.

For this compound, the presence of the methoxy group can induce a significant dipole moment, which may change upon excitation. Therefore, it is expected to exhibit some degree of solvatochromism. By measuring the absorption and emission spectra in a range of solvents with varying polarity (e.g., from nonpolar cyclohexane to polar acetonitrile), one can probe the changes in the electronic distribution upon excitation. The solvent can also affect the fluorescence quantum yield and lifetime, as polar solvents can enhance non-radiative decay pathways in some molecules, leading to fluorescence quenching.

Fluorosolvatochromism Mechanisms

Fluorosolvatochromism describes the change in a substance's fluorescence spectrum (color and intensity) with a change in solvent polarity. For a molecule like this compound, this phenomenon is primarily driven by a change in the dipole moment upon excitation to the singlet excited state (S1) from the ground state (S0).

The underlying mechanism involves an intramolecular charge transfer (ICT) character in the excited state. The methoxy group (-OCH3) at the 2-position acts as an electron-donating group, while the phenylnaphthalene core serves as the π-electron acceptor system. Upon photoexcitation, electron density shifts from the methoxy group towards the aromatic system. This creates an excited state that is significantly more polar than the ground state.

In polar solvents, the solvent molecules rearrange around the excited fluorophore to stabilize the larger dipole moment of the excited state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission to a longer wavelength (lower energy). Conversely, in non-polar solvents, this stabilization is minimal, and the emission occurs at a higher energy (shorter wavelength). This solvent-dependent spectral shift is a hallmark of fluorosolvatochromism driven by an ICT state. Naphthalene derivatives, in general, are known to exhibit solvatochromic shifts, and this behavior is particularly pronounced in donor-acceptor substituted systems. researchgate.netnih.govmdpi.com

To illustrate this effect, the table below shows typical solvatochromic data for a donor-acceptor substituted naphthalene, demonstrating the red shift in emission wavelength as solvent polarity increases.

SolventPolarity (Dielectric Constant, ε)Emission Max (λem, nm)
Cyclohexane2.0350
Toluene2.4365
Dichloromethane8.9390
Acetonitrile37.5420
Methanol (B129727)32.7435
Note: This table is illustrative of the fluorosolvatochromic effect in a generic donor-acceptor naphthalene system, as specific data for this compound is not readily available in the cited literature.

Excited-State Charge Transfer Phenomena

The excited state of this compound is best described as having significant intramolecular charge transfer (ICT) character. Upon absorption of a photon, the molecule transitions from its ground state (S0) to an excited state (S1). In this excited state, the electronic distribution is markedly different. rsc.org

The methoxy group, being an electron-donating substituent, increases the electron density on the naphthalene ring. The phenyl group at the 7-position extends the π-conjugated system. This arrangement facilitates a charge shift across the molecule upon excitation. The HOMO (Highest Occupied Molecular Orbital) is typically localized more towards the methoxy-naphthalene portion, while the LUMO (Lowest Unoccupied Molecular Orbital) is distributed over the entire phenylnaphthalene π-system. The transition from HOMO to LUMO thus results in a net movement of electron density from the donor (-OCH3) to the acceptor (phenylnaphthalene moiety), creating a charge-separated or ICT state. researchgate.net

This charge transfer is a key reason for the molecule's sensitivity to its environment (fluorosolvatochromism) and is a fundamental property of many donor-acceptor substituted aromatic compounds. mdpi.com The efficiency and character of this ICT can be influenced by the relative orientation (twist angle) of the phenyl ring with respect to the naphthalene core, although in the absence of significant steric hindrance, a relatively planar conformation is expected, which favors charge delocalization. mcmaster.ca

Influence of Substituents and Conjugation on Photophysical Characteristics

The specific placement of the methoxy and phenyl groups on the naphthalene scaffold has a predictable and significant influence on the molecule's absorption and emission properties when compared to the parent naphthalene molecule.

Methoxy Group Perturbations

The methoxy group (-OCH3) is a strong electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic π-system. When attached to the naphthalene ring at the 2-position, it perturbs the electronic structure, leading to distinct changes in the photophysical properties.

Increased Molar Absorptivity and Quantum Yield : The introduction of a methoxy group can also lead to an increase in the molar absorption coefficient (ε) and the fluorescence quantum yield. nih.govmdpi.com This enhancement is attributed to the increased transition dipole moment and favorable changes in the rates of radiative versus non-radiative decay from the excited state.

Phenyl Group Conjugation Effects

Bathochromic Shift : Similar to the methoxy group, extending the π-conjugation with a phenyl ring also results in a significant bathochromic shift of the absorption and fluorescence maxima. mcmaster.ca A larger conjugated system allows π-electrons to be more delocalized, which lowers the energy of the LUMO and reduces the HOMO-LUMO gap. This effect is additive to the perturbation caused by the methoxy group.

Structural Influence : The photophysics of phenylnaphthalenes can be sensitive to the rotational conformation around the single bond connecting the two aromatic rings. For 2-phenylnaphthalene (B165426), studies have indicated the presence of at least two emissive conformers, suggesting that the degree of planarity between the rings can influence the excited state dynamics. mcmaster.ca

The combined influence of the electron-donating methoxy group and the extended conjugation from the phenyl group results in this compound having absorption and emission profiles that are significantly red-shifted compared to unsubstituted naphthalene, 2-methoxynaphthalene, or 2-phenylnaphthalene alone.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)
Naphthalene~275, 312~321, 335
2-Methoxynaphthalene~280, 325~340
2-Phenylnaphthalene~248, 286~350
Note: This table presents typical literature values for the parent and singly-substituted compounds in non-polar solvents to illustrate the individual substituent effects. chemicalbook.comchemimpex.com The combined effects in this compound would result in further red-shifted spectra.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. wikipedia.orgnih.gov This process requires specific structural features: a proton-donating group (typically -OH or -NH2) and a proton-accepting group (like a carbonyl oxygen or imine nitrogen) positioned in close proximity to allow for the formation of an intramolecular hydrogen bond. nih.govnih.gov

The ESIPT process leads to the formation of a transient tautomer in the excited state, which often has a distinct, significantly red-shifted fluorescence emission, resulting in a very large Stokes shift. wikipedia.orgaip.org

The chemical structure of This compound lacks the necessary functional groups to undergo ESIPT.

No Acidic Proton Donor : The molecule does not possess a sufficiently acidic proton, such as one from a hydroxyl (-OH) or an amino (-NH2) group. The hydrogen atoms on the methyl group of the methoxy substituent are not acidic and cannot participate in proton transfer.

No Intramolecular Hydrogen Bond : There are no suitably positioned proton acceptor atoms to form the requisite intramolecular hydrogen bond that facilitates the proton transfer reaction.

Therefore, the photophysics of this compound are not characterized by ESIPT dynamics. Its fluorescence originates from the decay of the locally excited or intramolecular charge-transfer state, as discussed in the preceding sections. While ESIPT is a well-documented phenomenon in many substituted naphthalenes, it is strictly limited to derivatives that contain the appropriate proton donor/acceptor pairs, such as hydroxynaphthoic acids or hydroxyphenyl-substituted benzoxazoles. nih.govacs.orgnih.gov

Theoretical and Computational Investigations of 2 Methoxy 7 Phenylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting molecular properties that can be difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For 2-methoxy-7-phenylnaphthalene, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves calculating forces on each atom and adjusting their positions until a minimum energy structure is found. Key structural parameters that can be obtained include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The torsional angles between planes of atoms, which are particularly important for defining the orientation of the phenyl group relative to the naphthalene (B1677914) core.

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties. These properties help in understanding the molecule's reactivity and stability. For instance, the distribution of electron density can reveal which parts of the molecule are electron-rich or electron-poor.

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying electronically excited states. TD-DFT is widely used to predict the electronic absorption and emission spectra of molecules.

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These calculated energies are directly related to the absorption bands observed in UV-visible spectroscopy. Furthermore, TD-DFT can provide insights into the nature of these electronic transitions, identifying which molecular orbitals are involved. This analysis helps characterize the transitions, for example, as localized excitations on the naphthalene or phenyl rings, or as charge-transfer transitions between different parts of the molecule.

Semi-empirical quantum chemistry methods are based on the same theoretical foundation as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data to simplify calculations. This makes them computationally much faster than DFT or other high-level methods, allowing for the study of significantly larger molecules.

Methods such as AM1, PM3, and MNDO fall under this category. For a molecule like this compound, semi-empirical methods can be a practical first step to explore its potential energy surface and identify different stable conformations. While they are generally less accurate than DFT for electronic properties, their speed makes them suitable for initial screenings or for modeling large systems where higher-level calculations would be computationally prohibitive.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com The energy and shape of these orbitals are crucial for understanding a molecule's behavior as an electron donor or acceptor. taylorandfrancis.comyoutube.com

The HOMO is the highest energy molecular orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons; a higher HOMO energy indicates a better electron donor. taylorandfrancis.com For this compound, the HOMO is expected to be a π-orbital delocalized across the aromatic system of the naphthalene and phenyl rings. The electron density distribution of the HOMO indicates the most likely sites for electrophilic attack. In substituted naphthalenes, the position of the substituents significantly influences the localization of the HOMO. ucsb.edu The methoxy (B1213986) group, being an electron-donating group, would likely increase the electron density and the energy of the HOMO compared to unsubstituted naphthalene.

The LUMO is the lowest energy molecular orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons; a lower LUMO energy signifies a better electron acceptor. taylorandfrancis.com Similar to the HOMO, the LUMO of this compound would be a π*-antibonding orbital distributed over the aromatic framework. The location of the LUMO's electron density highlights the regions most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In polycyclic aromatic hydrocarbons like naphthalene, the HOMO-LUMO gap is influenced by functional group substitutions. researchgate.net

Data Tables

Table 1: Representative Global Reactivity Descriptors Derived from FMO Analysis

This table illustrates typical quantum chemical descriptors that can be calculated from HOMO and LUMO energies. The values are conceptual and serve to define the parameters.

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates polarizability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the electron-accepting capability.

HOMO-LUMO Energy Gaps and Implications for Electronic and Optoelectronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental concepts in computational chemistry that provide significant insight into the electronic behavior of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and its potential for use in electronic and optoelectronic applications. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be more easily polarized. This energy gap is directly related to the lowest energy electronic excitation possible within the molecule, which determines the wavelengths of light the compound can absorb. schrodinger.com Consequently, the HOMO-LUMO gap is instrumental in predicting the optical and electronic properties of materials.

The implications of the HOMO-LUMO gap for this compound's properties are summarized in the table below.

PropertyImplication of a Smaller HOMO-LUMO GapImplication of a Larger HOMO-LUMO Gap
Chemical Reactivity Higher reactivity, more susceptible to electrophilic/nucleophilic attack. irjweb.comLower reactivity, greater kinetic stability. irjweb.com
Electronic Properties Easier to oxidize (lower ionization potential), acts as a better electron donor.Harder to oxidize (higher ionization potential), acts as a poorer electron donor.
Optical Properties Absorption of longer wavelength light (closer to the visible spectrum). schrodinger.comAbsorption of shorter wavelength light (in the UV region). schrodinger.com
Conductivity Potentially higher electrical conductivity in a material context. worldwidejournals.comLower electrical conductivity, more insulating character. worldwidejournals.com

Electric Dipole Moment Calculations (Ground and Excited States)

Specific computational data for the ground and excited state dipole moments of this compound were not found in the reviewed literature. However, experimental and computational studies on structurally related methoxy compounds can provide an approximation of the expected behavior. For example, the related molecule o-methoxy biphenyl (B1667301) has a measured solution dipole moment of 1.38 D in benzene (B151609). ias.ac.in This value arises from the vector sum of the bond dipoles within the molecule, primarily influenced by the electronegative oxygen atom of the methoxy group and the polarizable π-electron system of the aromatic rings.

For this compound, the dipole moment would be influenced by:

The electron-donating nature of the methoxy group.

The position of the methoxy and phenyl substituents on the naphthalene core.

The dihedral angle between the phenyl ring and the naphthalene ring system.

Calculations of the excited-state dipole moment are particularly important for understanding the behavior of molecules in optoelectronic devices and their solvent-dependent fluorescence (solvatochromism). An increase in the dipole moment upon excitation suggests a more polar excited state, which would be stabilized to a greater extent by polar solvents, leading to a red-shift in emission spectra.

StatePropertySignificance
Ground State Magnitude of Dipole MomentIndicates the molecule's overall polarity, influencing solubility, and intermolecular interactions.
Excited State Change in Dipole Moment (Δμ)Determines how the molecule's charge distribution changes upon light absorption, affecting solvatochromic shifts and interactions in light-emitting diodes or sensors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. These aspects are investigated computationally through conformational analysis and molecular dynamics (MD) simulations.

Conformational Analysis focuses on identifying the stable spatial arrangements (conformers) of the molecule. For this compound, the most significant degree of freedom is the rotation around the single bond connecting the phenyl group to the naphthalene core. The dihedral angle of this bond dictates the relative orientation of the two aromatic systems. Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface (PES) scan by systematically rotating this bond. ufms.br This analysis would reveal the energy minima, corresponding to the most stable conformers (e.g., where steric hindrance is minimized), and the energy barriers to rotation between them. The planarity or twist between the rings affects the extent of π-electron conjugation, which in turn influences the electronic properties discussed previously.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. ictp.it In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and Newton's equations of motion are solved iteratively for every atom. ictp.it This technique allows researchers to observe:

The transitions between different stable conformations.

The flexibility and vibrations of the molecular structure.

The interactions between the molecule and its surrounding environment (e.g., solvent molecules). mdpi.com

The time-averaged properties of the molecule.

While specific conformational or MD studies for this compound were not identified, these computational approaches are standard for characterizing the structure-property relationships of such aromatic compounds. rsc.orgresearchgate.net

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com By mapping the reaction pathway, computational models can identify transition states, intermediates, and activation energies, thereby explaining reaction outcomes and selectivity.

For this compound, one relevant reaction is the demethylation of its methoxy group to yield the corresponding hydroxylated derivative, 7-phenylnaphthalen-2-ol. plos.org This is a common transformation in the synthesis of biologically active phenylnaphthalene compounds. A computational study of this reaction could:

Compare the energetics of different demethylation reagents and reaction pathways.

Identify the structure of the transition state for the cleavage of the methyl-oxygen bond.

Explain the regioselectivity of the reaction if other methoxy groups were present.

Regarding catalysis, no literature was found describing the use of this compound itself as a catalyst. However, computational methods are central to the modern design and optimization of catalytic processes. rsc.org If this molecule were to be used as a ligand in a metal-based catalyst, for example, computational studies could help predict the geometry of the resulting complex, its stability, and its potential efficacy in a catalytic cycle. nih.gov Such studies provide fundamental insights that accelerate the discovery of new and more efficient catalysts. rsc.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing 2-Methoxy-7-phenylnaphthalene and its derivatives. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. iau.ir A promising avenue for future exploration is the adoption of green chemistry principles.

One such approach involves the use of recyclable catalysts and benign solvents. For instance, a novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides utilizes a recyclable Brønsted acidic ionic liquid, [HNMP]+HSO4−, which acts as both a catalyst and a solvent. rsc.org This method offers high atom economy and simplifies the operational process, with the ionic liquid being recyclable for several consecutive cycles without a significant loss in activity. rsc.org Adapting such methodologies for the specific synthesis of this compound could significantly reduce the environmental impact.

Furthermore, solid-phase synthesis techniques, which have been explored for the functionalization of naphthalene (B1677914) cores, could offer a streamlined and automatable approach for generating libraries of this compound derivatives. spectroscopyonline.com These methods, coupled with modern catalytic strategies like nickel-mediated aryl C–O/F activation, could provide efficient pathways to novel analogs with diverse substitution patterns. spectroscopyonline.com

Integration of Advanced Spectroscopic Techniques for In-situ Characterization

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization and control. Future research should focus on the integration of advanced spectroscopic techniques for real-time, in-situ monitoring of the reaction progress. mt.com

Operando spectroscopy, a methodology that combines spectroscopic characterization with simultaneous measurement of catalytic activity, offers a powerful tool to establish structure-reactivity relationships. wikipedia.orghidenanalytical.comhideninc.com Techniques such as in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and byproducts as the reaction occurs. mt.commt.com This real-time data can be used to optimize reaction conditions, improve yields, and ensure the desired product purity.

For instance, ReactIR™, an in-situ FTIR spectroscopy tool, can track the concentration changes of all key reaction species, identify reaction endpoints, and elucidate reaction mechanisms and kinetics. mt.com The application of such technologies to the synthesis of this compound would enable a more controlled and efficient manufacturing process.

Rational Design Principles for Tunable Electronic and Photophysical Properties

The electronic and photophysical properties of this compound are central to its potential applications. Future research will heavily rely on rational design principles, guided by computational modeling, to precisely tune these properties for specific functions. The position and nature of substituents on the naphthalene and phenyl rings can significantly influence the molecule's absorption, emission, and charge transport characteristics. tandfonline.comresearchgate.nettandfonline.com

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting how structural modifications will affect the electronic properties of naphthalene derivatives. iau.irtandfonline.comnih.gov These calculations can elucidate the impact of various substituents on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the nature of electronic transitions. tandfonline.comnih.gov For example, studies have shown that the introduction of an amino group can significantly reduce the HOMO-LUMO energy gap in mono-substituted naphthalenes, a desirable feature for organic semiconductors. nih.gov

By systematically modifying the structure of this compound—for instance, by introducing electron-donating or electron-withdrawing groups at specific positions—it is possible to tailor its photophysical properties. rsc.orgresearchgate.netmdpi.comresearchgate.net This rational design approach can lead to the development of novel derivatives with enhanced fluorescence quantum yields, specific emission wavelengths, and improved charge carrier mobilities, opening doors for a wide range of applications.

Exploration of Emerging Optoelectronic and Photonic Applications

The inherent photophysical properties of the phenylnaphthalene scaffold make this compound and its derivatives promising candidates for a variety of emerging optoelectronic and photonic applications. nih.gov Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, making them suitable for the construction of organic electronic devices. nih.gov

Future research could explore the use of this compound derivatives as active components in:

Organic Light-Emitting Diodes (OLEDs): By tuning the emission properties through rational design, novel emitters for OLEDs with specific colors and high efficiencies could be developed.

Organic Field-Effect Transistors (OFETs): The charge transport properties of this compound can be modulated to create efficient n-type or p-type semiconductors for use in OFETs. nih.govgatech.eduresearchgate.net

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of naphthalene derivatives to their local environment makes them ideal candidates for the development of chemical sensors and biological probes. nih.gov

Photonic Devices: The nonlinear optical properties of tailored this compound derivatives could be harnessed for applications in photonic devices, such as optical switches and modulators. nsf.gov

The development of new materials for photonics and electronics is a rapidly advancing field, and the versatility of the this compound structure provides a rich platform for innovation. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxy-7-phenylnaphthalene with high purity?

  • Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. Purification steps, such as recrystallization in ethanol or acetone (solubility data noted in ), and characterization via NMR and mass spectrometry (as in ) are critical. Ensure strict adherence to safety protocols, including using glass containers, localized exhaust ventilation, and PPE (gloves, goggles) to minimize exposure .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer: Key techniques include:

  • Spectroscopy: Electron ionization mass spectrometry (EI-MS) for molecular weight confirmation ( ) and NMR for structural elucidation.
  • Thermal Analysis: Melting point determination (72–75°C, ) and decomposition temperature assessment.
  • Solubility Testing: Use ethanol or acetone for dissolution, noting limited water solubility ( ). Document particle characteristics and stability under varying pH/light conditions .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the toxicokinetics of this compound in mammalian models?

  • Methodological Answer: Follow systematic review frameworks ( ):

  • Dose Randomization: Ensure administered doses are randomized and allocation concealed to minimize bias (Table C-7, ).
  • Blinding: Blind research personnel to study groups to prevent performance bias ().
  • Outcome Measures: Track hepatic/renal effects (Table B-1, ) and use LC-MS/MS for metabolite detection in biological samples .

Q. How can conflicting data on the compound’s hepatic effects across studies be resolved?

  • Methodological Answer: Conduct a risk-of-bias assessment using tiered criteria ():

  • Exposure Characterization: Verify dose accuracy and exposure routes (e.g., inhalation vs. oral).
  • Confidence Ratings: Prioritize studies with "High Initial Confidence" (≥3 "yes" responses to bias questions, ).
  • Meta-Analysis: Integrate data from controlled animal studies ( ) while excluding those with attrition/detection bias .

Q. What strategies are effective for detecting low-concentration metabolites of this compound in biological matrices?

  • Methodological Answer: Use high-sensitivity methods:

  • Sample Preparation: Solid-phase extraction (SPE) to isolate metabolites.
  • Analytical Techniques: LC-HRMS (High-Resolution Mass Spectrometry) paired with isotopic labeling for quantification.
  • Validation: Include positive/negative controls and replicate analyses to ensure reproducibility (as per ’s data extraction protocols) .

Q. How should a systematic literature review on this compound be conducted to ensure comprehensiveness?

  • Methodological Answer: Follow and :

  • Search Strategy: Use databases like PubMed and Embase (2003–2022 timeframe, ) with keywords: "this compound," "toxicokinetics," "metabolites."
  • Inclusion Criteria: Prioritize peer-reviewed studies on mammalian models, inhalation/oral exposure routes, and outcomes like hepatic/renal effects (Table B-1, ).
  • Full-Text Screening: Exclude non-peer-reviewed sources unless validated by three independent experts ( ) .

Data Contradiction & Analysis

Q. How can researchers address discrepancies in reported LD₅₀ values across toxicity studies?

  • Methodological Answer:

  • Study Quality Assessment: Apply risk-of-bias tiers ( ). Discard studies with "Very Low" confidence (≤1 "yes" response).
  • Dose-Response Analysis: Re-evaluate studies with adequate randomization and outcome completeness (Table C-6, ).
  • Species-Specific Sensitivity: Compare data across rodent models (e.g., mice vs. rats) and adjust for metabolic differences .

Safety & Compliance

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer:

  • Storage: Keep in sealed glass containers, protected from light, at room temperature ( ).
  • PPE: Wear dust masks, chemical-resistant gloves, and safety goggles ( ).
  • Waste Disposal: Follow EPA guidelines for aromatic hydrocarbons (refer to ’s regulatory standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.